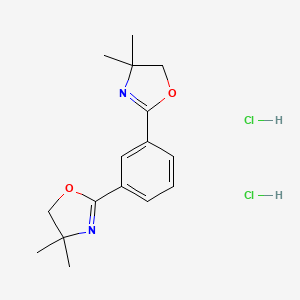
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride is an organic compound that belongs to the class of bisoxazolines. It is characterized by the presence of two oxazoline rings attached to a benzene ring. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride typically involves the reaction of 1,3-dibromobenzene with 4,4-dimethyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Ring-Opening Reactions: The oxazoline rings can undergo ring-opening reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF).
Catalysts: Lewis acids such as zinc chloride and aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with amines can yield amide derivatives, while reaction with alcohols can produce ester derivatives .
Scientific Research Applications
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Industry: Utilized in the production of polymers and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride involves its ability to form stable complexes with metal ions. The oxazoline rings act as chelating agents, binding to metal ions and stabilizing them in various oxidation states. This property is particularly useful in catalytic processes where the metal complex acts as the active catalyst .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar structure but with an ethane backbone instead of a benzene ring.
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Lacks the dimethyl groups on the oxazoline rings.
Uniqueness
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride is unique due to the presence of dimethyl groups on the oxazoline rings, which can influence its reactivity and stability. This structural feature can enhance its ability to form stable metal complexes and improve its performance in catalytic applications .
Properties
Molecular Formula |
C16H22Cl2N2O2 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole;dihydrochloride |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14;;/h5-8H,9-10H2,1-4H3;2*1H |
InChI Key |
MZOZLNRRMLHMHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)(C)C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



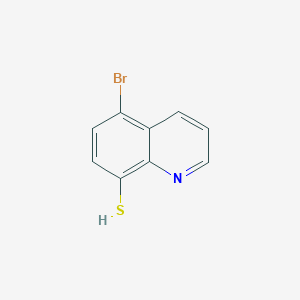

![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
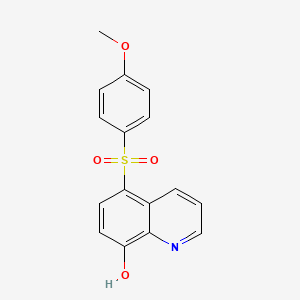
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
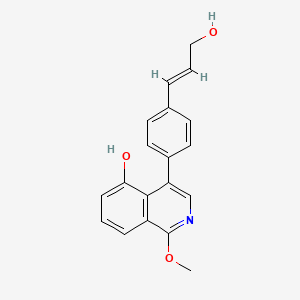
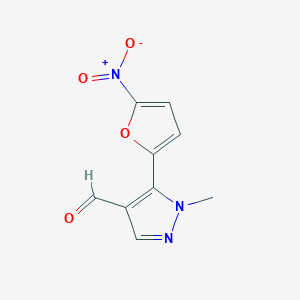
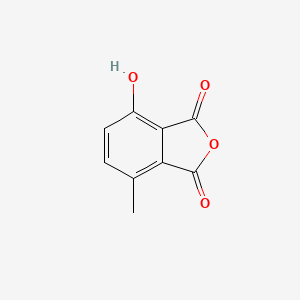
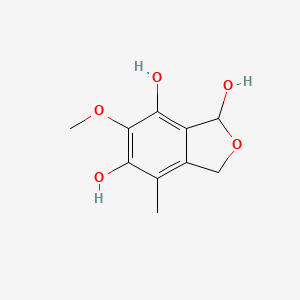
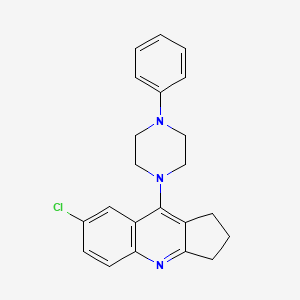
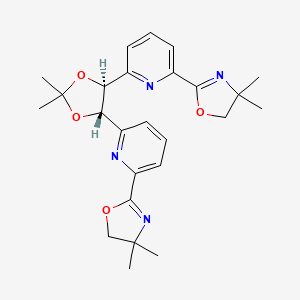
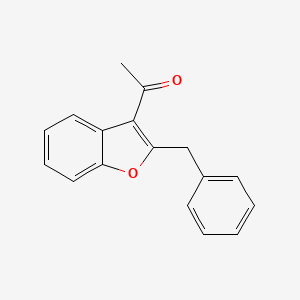
![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)
